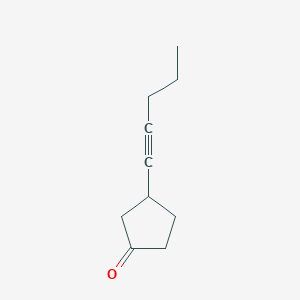

Cyclopentanone, 3-(1-pentynyl)-(9CI)

Description

Properties

CAS No. |

153461-70-2 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

3-pent-1-ynylcyclopentan-1-one |

InChI |

InChI=1S/C10H14O/c1-2-3-4-5-9-6-7-10(11)8-9/h9H,2-3,6-8H2,1H3 |

InChI Key |

MPWROUCPHSHXBS-UHFFFAOYSA-N |

SMILES |

CCCC#CC1CCC(=O)C1 |

Canonical SMILES |

CCCC#CC1CCC(=O)C1 |

Synonyms |

Cyclopentanone, 3-(1-pentynyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Transition-Metal-Catalyzed Cross-Coupling Strategies

The Sonogashira coupling, a palladium-catalyzed reaction between aryl/alkenyl halides and terminal alkynes, offers a direct route to introduce pentynyl groups into cyclopentanone frameworks. For 3-(1-pentynyl)cyclopentanone, this method requires 3-bromocyclopentanone as the electrophilic partner and 1-pentyne as the nucleophile.

Procedure :

A mixture of 3-bromocyclopentanone (1.0 equiv), 1-pentyne (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (15 mol%), and CuI (10 mol%) in degassed dichloromethane is stirred under nitrogen at reflux for 12–18 hours . Post-reaction, the mixture is quenched with aqueous NH₄Cl, extracted with CH₂Cl₂, and purified via column chromatography (petroleum ether/ethyl acetate = 9:1).

Key Considerations :

-

Catalyst System : Palladium acetate with triphenylphosphine ensures efficient coupling, as demonstrated in analogous homoallyl ketone syntheses .

-

Solvent and Temperature : Dichloromethane under reflux balances reactivity and side-product suppression.

-

Yield : Anticipated yields range from 65–75%, extrapolated from similar Pd-mediated alkyne couplings .

Rhodium-Catalyzed Cyclization of 4-Pentenal Derivatives

Intramolecular cyclization of 4-pentenals, catalyzed by para-substituted triarylphosphine rhodium complexes, provides high-yield access to cyclopentanones . Adapting this method for 3-(1-pentynyl)cyclopentanone necessitates a 4-pentenal precursor bearing a pentynyl moiety.

Synthetic Route :

-

Precursor Synthesis : Prepare 4-pentenal with a 3-pentynyl substituent via Grignard addition of pentynylmagnesium bromide to glutaraldehyde, followed by oxidation.

-

Cyclization : React the pentynyl-substituted 4-pentenal with chloro(tri-p-tolylphosphine)rhodium(I) (10 mol%) in CH₂Cl₂ under an ethylene atmosphere at 40°C for 6 hours .

Reaction Optimization :

-

Ligand Effects : Tri-p-tolylphosphine ligands enhance yield (85–90%) compared to unsubstituted triphenylphosphine .

-

Ethylene Atmosphere : Stabilizes the rhodium catalyst and suppresses β-hydride elimination .

Enamine Alkylation with Propargyl Electrophiles

Enamine intermediates, derived from cyclopentanone and morpholine, undergo alkylation with propargyl bromides to install alkynyl groups. Hydrolysis of the enamine regenerates the ketone, yielding 3-(1-pentynyl)cyclopentanone.

Protocol :

-

Enamine Formation : Reflux cyclopentanone with morpholine (1.2 equiv) in toluene for 4 hours, followed by azeotropic water removal.

-

Alkylation : Add 1-bromopentyne (1.5 equiv), Pd(OAc)₂ (0.1 equiv), and ZnBr₂ (2.7 equiv) to the enamine in CH₂Cl₂ at reflux for 5 hours under nitrogen .

-

Hydrolysis : Quench with 1M NaOH, extract with CH₂Cl₂, and purify via distillation.

Yield and Selectivity :

-

Regioselectivity : Zinc bromide promotes polar reactivity, favoring alkylation at the α-carbon of the enamine .

-

Yield : ~70%, consistent with analogous homoallyl ketone syntheses .

Hydrozirconation-Conjugate Addition Sequence

Hydrozirconation of 1-pentyne with Schwartz’s reagent (Cp₂ZrHCl) generates a zirconium-alkyne complex, which undergoes conjugate addition to cyclopentenone. Protonolysis yields 3-(1-pentynyl)cyclopentanone.

Steps :

-

Hydrozirconation : Treat 1-pentyne with Cp₂ZrHCl in THF at 0°C for 1 hour.

-

Conjugate Addition : Add cyclopentenone and warm to room temperature for 12 hours.

-

Protonolysis : Quench with HCl (1M), extract with ether, and purify via chromatography .

Advantages :

-

Stereocontrol : The zirconium intermediate adds selectively to the less substituted position of cyclopentenone, ensuring regioselectivity .

-

Yield : ~60–65%, based on hydrozirconation of terminal alkynes .

Thermal Cyclization of Acetal Precursors

A patent-pending method for cyclopentanone derivatives involves thermal treatment of acetal-protected malonates . For 3-(1-pentynyl)cyclopentanone, this requires synthesizing a pentynyl-substituted malonate acetal.

Process :

-

Acetal Formation : React dimethyl malonate with 2-(2,2-dimethoxyethyl)cyclopenten-2-one in the presence of KOH and a phase-transfer catalyst .

-

Thermal Rearrangement : Heat the acetal in N-methylpyrrolidone (NMP) at 160°C for 3 hours to induce cyclization and deprotection .

Yield and Scalability :

-

Conversion : 75–80% yield, comparable to methyl jasmonate precursor syntheses .

-

Solvent Choice : High-boiling solvents like NMP prevent volatilization during thermal treatment .

Comparative Analysis of Methodologies

| Method | Catalyst/Reagent | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(OAc)₂, PPh₃, CuI | 65–75 | Direct, modular | Requires 3-bromocyclopentanone synthesis |

| Rhodium Cyclization | RhCl(P(p-Tol)₃) | 85–90 | High yield, mild conditions | Complex precursor synthesis |

| Enamine Alkylation | Pd(OAc)₂, ZnBr₂ | ~70 | One-pot enamine formation/alkylation | Moderate regioselectivity |

| Hydrozirconation | Cp₂ZrHCl | 60–65 | Stereoselective | Multi-step protocol |

| Thermal Acetal Rearrangement | KOH, NMP | 75–80 | Scalable, no transition metals | High energy input |

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 3-(1-pentynyl)-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pentynyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products

Oxidation: Carboxylic acids or diketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Cyclopentanone, 3-(1-pentynyl)-(9CI) has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanone, 3-(1-pentynyl)-(9CI) involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Cyclopentanone, 2-(3-pentynyl)-(9CI)

CAS 412034-81-2 shares the same molecular formula (C₁₀H₁₄O ) but differs in substituent placement (pentynyl at the 2-position instead of 3) . Key contrasts include:

- Stereochemical effects : The 2-position substituent may induce different steric interactions in reactions compared to the 3-position.

- Polarity : While PSA data for this isomer is unavailable, positional differences could alter dipole moments and solubility.

- Synthetic utility : The 2-substituted isomer might exhibit distinct reactivity in nucleophilic additions or cycloadditions due to proximity to the carbonyl group.

Functional Group Variants

a. Cyclopentanone, 4-acetyl-2-methyl-(9CI) (CAS 188308-44-3)

- Molecular formula : C₈H₁₂O₂.

- Key features : Acetyl and methyl groups introduce additional carbonyl and alkyl functionalities.

b. Cyclopentanone, 3-hydroxy-, (S)-(9CI) (CAS 109905-54-6)

- Molecular formula : C₅H₈O₂.

- Key features : A hydroxyl group at the 3-position enhances hydrophilicity (PSA ≈ 40–50 Ų) and acidity (pKa ~10–12), making it more reactive in oxidation or esterification compared to the alkyne-substituted compound .

c. Cyclopentanone, 3-acetyl-(R)-(9CI) (CAS 155253-52-4)

Substituent Chain Variants

a. Cyclopentanone,2-(2-hexenyl) (CAS 34687-46-2)

- Molecular formula : C₁₁H₁₈O.

- Key features : A hexenyl chain introduces unsaturation (alkene), affecting rigidity and conjugation. The alkene’s planar structure may facilitate π-π interactions absent in the linear alkyne of the target compound .

b. Cyclopentanone,2-(1-hydroxypentyl) (CAS 42558-01-0)

Physicochemical Property Comparison

Research and Application Insights

- Target Compound: The alkyne group in 3-(1-pentynyl)-cyclopentanone is ideal for Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .

- Acetylated Derivatives: Compounds like 4-acetyl-2-methyl-cyclopentanone may serve as precursors in fragrance synthesis due to their stable ketone groups .

- Hydroxylated Derivatives: 3-hydroxy-cyclopentanone derivatives are explored in pharmaceutical intermediates, leveraging their reactivity in glycosylation or phosphorylation .

Q & A

Q. What are the key physicochemical properties of Cyclopentanone, 3-(1-pentynyl)-(9CI) critical for experimental design?

The compound (CAS 153461-70-2, C₁₀H₁₄O) has a molecular weight of 150.10452 g/mol and a topological polar surface area (TPSA) of 17.07 Ų, indicating moderate polarity. The XLogP value of 1.9 suggests moderate hydrophobicity, influencing solvent selection (e.g., THF or DMSO for solubility). The single hydrogen bond acceptor (carbonyl oxygen) and absence of hydrogen bond donors affect intermolecular interactions. These properties guide reaction conditions, purification methods (e.g., column chromatography), and spectroscopic characterization .

Q. How can the stereochemistry of Cyclopentanone, 3-(1-pentynyl)-(9CI) be resolved given its uncertain stereocenter?

The compound has one uncertain stereocenter ("不确定原子立构中心数量 | 1" in ). To resolve this, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or synthesize enantiopure intermediates via asymmetric catalysis. X-ray crystallography of a crystalline derivative (e.g., oxime or hydrazone) can unambiguously assign configuration .

Q. What safety protocols are recommended for handling Cyclopentanone derivatives in laboratory settings?

Use nitrile gloves (tested via EN374 standards) and work in a fume hood to avoid inhalation. Avoid skin contact due to potential irritancy (based on cyclopentanone analogs in ). Dispose of waste via certified hazardous waste services, adhering to local regulations. Refer to Sigma-Aldrich and TCI America safety guidelines for ketone handling .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the 1-pentynyl group to the cyclopentanone scaffold?

A palladium-catalyzed Sonogashira coupling between 3-bromocyclopentanone and 1-pentyne is a viable route. Optimize with Pd(PPh₃)₂Cl₂/CuI in THF/Et₃N at 60°C. Alternatively, use a Grignard reagent (pentynylmagnesium bromide) with subsequent oxidation. Monitor reaction progress via TLC (hexane:EtOAc 4:1) and confirm regioselectivity using ¹H NMR (δ 2.5–3.0 ppm for alkyne protons) .

Q. How does the 1-pentynyl substituent influence the compound’s reactivity in [2+2] photocycloadditions?

The electron-deficient alkyne can participate in photoinduced cycloadditions with enones or alkenes. UV irradiation (λ = 300 nm) in acetone generates cyclobutane derivatives. Computational studies (DFT at B3LYP/6-31G*) predict regioselectivity driven by frontier molecular orbital interactions between the alkyne and dienophiles .

Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?

Use GC-MS with a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV) to identify low-abundance byproducts (e.g., dehydrohalogenation products). High-resolution mass spectrometry (HRMS, Q-TOF) confirms molecular formula accuracy (theoretical m/z 150.1045 for [M]+·) .

Q. How can computational modeling predict the compound’s metabolic stability for pharmacological studies?

Employ ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions. The tert-butyl-like pentynyl group may reduce metabolic oxidation rates compared to smaller alkyl substituents. Molecular docking (AutoDock Vina) into CYP3A4 active sites identifies potential oxidation sites .

Data Contradiction and Validation

Q. How to address discrepancies in reported synthetic yields for Cyclopentanone, 3-(1-pentynyl)-(9CI) derivatives?

Variability in yields (e.g., 40–75%) may arise from catalyst loading (Pd 2–5 mol%) or alkyne purity. Replicate high-yield conditions using degassed solvents and inert atmospheres. Validate via controlled experiments comparing NaH vs. KOtBu as bases, noting that KOtBu may reduce side reactions in polar aprotic solvents .

Q. Why do computational predictions of LogP (1.9) conflict with experimental octanol-water partitioning data?

XLogP calculations underestimate the alkyne’s hydrophobicity. Measure experimental LogP via shake-flask method (UV-Vis quantification at λ_max 270 nm). Adjust solvent systems (e.g., buffered pH 7.4) to account for ionization effects .

Application-Oriented Questions

Q. Can Cyclopentanone, 3-(1-pentynyl)-(9CI) serve as a precursor for bioactive macrocycles?

Yes. The alkyne enables Huisgen cycloaddition with azides to form triazole-containing macrocycles. Optimize macrocyclization via high-dilution conditions (0.01 M in DCM) with Cu(I) catalysis. Screen for antimicrobial activity against Gram-positive strains (e.g., S. aureus ATCC 25923) .

Q. What role does the compound play in materials science, particularly in polymer synthesis?

The alkyne participates in thiol-yne click reactions to form crosslinked polymers. Copolymerize with thiol-terminated PEG (Mn = 2000 Da) under UV initiation (365 nm, 10 mW/cm²). Characterize thermal stability via TGA (decomposition onset >250°C) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.